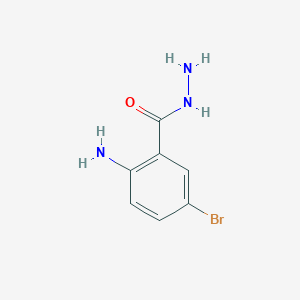![molecular formula C13H13NO4S2 B12121853 3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B12121853.png)
3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of 2-(thiophen-2-yl)ethylamine with 3-sulfamoylbenzoic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the sulfamoyl moiety can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid involves the inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α (cPLA2α) by binding to the enzyme’s active site, thereby preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid: Similar structure but with the sulfamoyl group at the 4-position instead of the 3-position.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds also inhibit cPLA2α but may have different substituents on the sulfonamide nitrogen.
Uniqueness
3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H13NO4S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(2-thiophen-2-ylethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H13NO4S2/c15-13(16)10-3-1-5-12(9-10)20(17,18)14-7-6-11-4-2-8-19-11/h1-5,8-9,14H,6-7H2,(H,15,16) |
InChI Key |
JANFWWBGVLTTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)


![N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide](/img/structure/B12121792.png)
![Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12121809.png)

![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)

![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

